molecular formula C6HBr2Cl3O B15472958 3,5-Dibromo-2,4,6-trichlorophenol CAS No. 40979-04-2

3,5-Dibromo-2,4,6-trichlorophenol

Cat. No.: B15472958
CAS No.: 40979-04-2
M. Wt: 355.2 g/mol
InChI Key: LXQGLQLYEJWANF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,4,6-trichlorophenol is a halogenated phenolic compound of significant interest in environmental science and toxicology research . This chemical falls into a class of emerging halogenated aromatic disinfection byproducts (DBPs) that are receiving increased scientific scrutiny due to their high potential cytotoxicity and greater toxicity compared to their aliphatic counterparts . Researchers utilize this compound to study the formation, environmental fate, and health impacts of halogenated phenols, particularly as a model compound for investigating the cytotoxic mechanisms of polyhalogenated DBPs in drinking water . The presence of both bromine and chlorine atoms in its molecular structure makes it a valuable analyte for method development in solid-phase extraction coupled with ultra-performance liquid chromatography-tandem mass spectrometry (SPE-UPLC-MS/MS) techniques for detecting emerging DBPs . Studies on structurally similar halogenated phenols, such as 2,4,6-trichlorophenol, have shown that these compounds can act as precursors for the formation of more toxic contaminants and may exhibit carcinogenic potential in animal models, highlighting the importance of this compound for risk assessment studies . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

40979-04-2

Molecular Formula

C6HBr2Cl3O

Molecular Weight

355.2 g/mol

IUPAC Name

3,5-dibromo-2,4,6-trichlorophenol

InChI

InChI=1S/C6HBr2Cl3O/c7-1-3(9)2(8)5(11)6(12)4(1)10/h12H

InChI Key

LXQGLQLYEJWANF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Br)Cl)Br)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated phenolic compounds exhibit distinct physicochemical, toxicological, and environmental behaviors depending on the type, number, and position of halogen substituents. Below is a detailed comparison of 3,5-dibromo-2,4,6-trichlorophenol with key analogs:

Structural and Physicochemical Properties
Compound Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties
3,5-Dibromo-2,4,6-trichlorophenol C₆HCl₃Br₂O Cl (2,4,6); Br (3,5) 408.24 High lipophilicity due to mixed Cl/Br substitution; low volatility
2,4,6-Trichlorophenol (2,4,6-TCP) C₆H₃Cl₃O Cl (2,4,6) 197.45 Moderately volatile; water solubility ~0.8 g/L
2,4,6-Tribromophenol (2,4,6-TBrP) C₆H₃Br₃O Br (2,4,6) 330.81 High log Kow (~4.5); recalcitrant to biodegradation
3,5-Dichlorophenol (3,5-DCP) C₆H₄Cl₂O Cl (3,5) 163.00 Lower molecular weight; higher solubility than brominated analogs

Key Observations :

  • Halogen Type: Bromine’s larger atomic radius and higher electronegativity increase molecular weight and lipophilicity compared to chlorine analogs.
  • Substitution Pattern : Symmetrical substitution (e.g., 2,4,6-TCP) often correlates with higher thermal stability, whereas mixed halogens (Cl/Br) may alter reactivity in environmental degradation pathways .

Key Observations :

  • Regulatory limits for 2,4,6-TCP underscore its recognized hazard, whereas brominated analogs lack formal guidelines despite comparable risks .
Environmental Persistence and Detection
  • Degradation: Chlorophenols like 2,4,6-TCP undergo microbial degradation under aerobic conditions, whereas brominated analogs (e.g., 2,4,6-TBrP) persist longer due to slower enzymatic cleavage of C-Br bonds . 3,5-Dibromo-2,4,6-trichlorophenol’s mixed halogenation likely complicates degradation pathways, increasing environmental residence time .
  • Analytical Methods: Gas chromatography (GC) with mass spectrometry (MS) is standardized for chlorophenols (ISO 14154:2005) , but brominated analogs require modified protocols due to differing ionization properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-Dibromo-2,4,6-trichlorophenol, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : Synthesis typically involves sequential halogenation of phenol derivatives. For bromination, use Br₂ in acetic acid under controlled temperature (0–25°C) to minimize side reactions. Chlorination can be achieved via FeCl₃-catalyzed electrophilic substitution. Regioselectivity is influenced by steric and electronic factors: bulky substituents at the 2,4,6-positions direct bromine to the 3,5-positions. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis .
  • Example Protocol :

StepReagents/ConditionsTarget PositionYield (%)
1Cl₂, FeCl₃, 40°C2,4,6-Cl75
2Br₂, CH₃COOH, 10°C3,5-Br62

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of 3,5-Dibromo-2,4,6-trichlorophenol?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns. Aromatic protons adjacent to electron-withdrawing groups (Br/Cl) exhibit downfield shifts (δ 7.2–7.8 ppm).
  • XRD : Single-crystal X-ray diffraction resolves bond angles (e.g., C-Br ≈ 1.89 Å) and crystal packing. For hexasubstituted analogs, monoclinic systems (space group P2₁/c) are common, with R-factors < 0.05 after refinement .
    • Key Data from Analogous Structures :
Bond TypeLength (Å)Angle (°)Source Compound
C-Br1.89–1.92119.7–120.63,4-Dibromo-dihydrofuran

Advanced Research Questions

Q. How do non-covalent interactions (e.g., halogen bonding) influence the crystal packing and stability of 3,5-Dibromo-2,4,6-trichlorophenol?

  • Methodological Answer : Br⋯Br (3.4–3.6 Å) and C–H⋯O interactions stabilize the lattice. Use Hirshfeld surface analysis to quantify interaction contributions. For example, Br⋯Br contacts in hexasubstituted dihydrofurans account for 12–15% of crystal packing . Computational tools like CrystalExplorer can map these interactions.

Q. What computational strategies (e.g., DFT) are effective for predicting electronic properties and reactivity of polyhalogenated phenols?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps). For 3,5-Dibromo-2,4,6-trichlorophenol, electron-withdrawing substituents reduce HOMO energy (~-7.2 eV), correlating with oxidative stability. Solvent effects (PCM model) refine reactivity predictions .

Q. How can environmental monitoring of 3,5-Dibromo-2,4,6-trichlorophenol in aqueous systems be optimized?

  • Methodological Answer : Employ solid-phase extraction (SPE) followed by GC-MS (electron capture detection) for trace analysis. Limit of detection (LOD) for chlorophenol analogs is ~0.1 µg/L. Validate methods using EPA protocols (e.g., SW-846) and spike-recovery tests (85–110% recovery rates) .

Q. What experimental designs address contradictions in reported degradation pathways for polyhalogenated phenols?

  • Methodological Answer : Use fractional factorial design to isolate variables (pH, UV exposure, microbial activity). For example, anaerobic microbial degradation rates vary by halogen position: 3,5-Br substituents reduce biodegradability by 40% compared to mono-halogenated analogs. LC-HRMS identifies intermediate metabolites (e.g., dehalogenated quinones) .

Q. How do steric effects in 3,5-Dibromo-2,4,6-trichlorophenol impact its interactions with biological targets (e.g., enzyme inhibition)?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding to cytochrome P450 enzymes. The 2,4,6-Cl substituents create steric hindrance, reducing binding affinity (ΔG = -8.2 kcal/mol) compared to less-halogenated analogs. Validate with kinetic assays (IC₅₀ values) .

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